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Compound of Interest

Compound Name:
4-Bromo-5-methoxy-2-

nitrobenzoic acid

CAS No.: 1527490-64-7

Cat. No.: B1449587 Get Quote

Executive Summary
Substituted nitrobenzoic acids represent a privileged scaffold in medicinal chemistry,

characterized by the synergistic interplay between the electron-withdrawing nitro group (

) and the ionizable carboxyl group (

). While historically utilized as metabolic probes (e.g., differentiating Mycobacterium
tuberculosis from non-tubercular mycobacteria), recent investigations have repositioned these
derivatives as potent inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase)
and Urease metalloenzymes.

This guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and

mechanistic pathways defining the pharmacological profile of nitrobenzoic acid derivatives,

specifically focusing on their antitubercular and enzyme-inhibitory capabilities.[1]

Chemical Space & Structure-Activity Relationship
(SAR)
The biological efficacy of nitrobenzoic acids is governed by the Hammett electronic effects and

lipophilicity of substituents. The nitro group serves as a critical "warhead" in prodrug activation,

particularly in antimycobacterial pathways.
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The Core Scaffold
The pharmacophore consists of a benzene ring substituted with:

Carboxyl Moiety (C-1): Acts as a hydrogen bond donor/acceptor or metal chelator (e.g.,

in urease).

Nitro Group (C-3/C-4/C-5): Provides strong electron-withdrawing character, lowering the

of the acid (enhancing ionization) and serving as a substrate for nitroreductases.

SAR Visualization
The following diagram illustrates the impact of substitution patterns on biological activity.
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Caption: SAR map highlighting the functional roles of key substituents in nitrobenzoic acid

derivatives.

Therapeutic Applications & Mechanisms[2]
Antitubercular Activity (M. tuberculosis)
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p-Nitrobenzoic acid (PNB) selectively inhibits the growth of M. tuberculosis complex (MTBC)

strains at 500 µg/mL, a trait not shared by non-tubercular mycobacteria (NTM).

Mechanism: The nitro group undergoes bioreduction by specific mycobacterial

nitroreductases (e.g., Ddn). This reduction generates reactive nitrogen species (RNS) or

hydroxylamine intermediates that inhibit DprE1, an enzyme essential for cell wall arabinan

synthesis.

Key Derivative:3,5-Dinitrobenzoate esters.[2][3] Studies indicate that increasing lipophilicity

(alkyl chains C8–C10) significantly enhances antitubercular potency (MIC < 16 ng/mL) by

facilitating transport across the mycolic acid-rich cell wall.

Urease Inhibition
Urease, a nickel-dependent metalloenzyme, is a virulence factor for Helicobacter pylori and

Proteus mirabilis.

Mechanism: Nitrobenzoic acids act as competitive inhibitors.[4] The carboxylate anion

coordinates with the active site Nickel (

) ions, displacing the water molecule required for urea hydrolysis. The electron-withdrawing
nitro group stabilizes the anion, increasing affinity.

Data:p-Nitrobenzoic acid shows a

(inhibition constant) in the millimolar range, but hydrazide derivatives can achieve
micromolar potency.

Experimental Protocols
Protocol A: Synthesis of 4-Nitrobenzoic Acid Hydrazide
Derivatives
This workflow describes the synthesis of N-acylhydrazones, a class of nitrobenzoic derivatives

with broad-spectrum antimicrobial activity.

Reagents:
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4-Nitrobenzoic acid[2][5][6]

Thionyl chloride (

)

Hydrazine hydrate (

)

Aromatic aldehyde (e.g., benzaldehyde)

Ethanol (absolute)

Workflow Diagram:
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Caption: Step-by-step synthetic route for bioactive acylhydrazone derivatives of 4-nitrobenzoic

acid.

Step-by-Step Methodology:

Esterification: Dissolve 4-nitrobenzoic acid (0.01 mol) in methanol (50 mL). Add catalytic

sulfuric acid (0.5 mL) and reflux for 8 hours. Evaporate solvent to obtain methyl 4-

nitrobenzoate.
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Hydrazide Formation: Dissolve the ester (0.01 mol) in ethanol (30 mL). Add hydrazine

hydrate (0.02 mol) dropwise. Reflux for 6–8 hours. Cool to room temperature; filter the

precipitated 4-nitrobenzohydrazide. Recrystallize from ethanol.

Schiff Base Condensation: Mix 4-nitrobenzohydrazide (0.001 mol) with an equimolar amount

of the appropriate aldehyde in ethanol (20 mL). Add 2–3 drops of glacial acetic acid. Reflux

for 4–6 hours.

Purification: Cool the mixture. Filter the solid product, wash with cold ethanol, and dry under

vacuum.

Protocol B: Microplate Alamar Blue Assay (MABA) for
Antitubercular Evaluation
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives

against M. tuberculosis H37Rv.

Inoculum Prep: Dilute M. tuberculosis culture to

CFU/mL in 7H9 broth.

Plate Setup: Add 100 µL of media to all wells of a 96-well plate.

Compound Addition: Add 100 µL of test compound (dissolved in DMSO) to column 1 and

perform serial 1:2 dilutions across the plate.

Incubation: Add 100 µL of bacterial inoculum to all wells. Incubate at 37°C for 7 days.

Readout: Add 20 µL of Alamar Blue solution and 10 µL of Tween 80. Incubate for 24 hours.

Blue: No growth (Inhibition).

Pink: Growth (Reduction of Resazurin).

Quantitative Performance Data
The following table summarizes the biological activity of key nitrobenzoic acid derivatives

derived from recent literature.
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Compound
Class

Substituent (R)
Target
Organism/Enz
yme

Activity Metric Reference

Benzoic Acid 4-Nitro M. tuberculosis MIC: 500 µg/mL [1]

Benzoate Ester
3,5-Dinitro (Octyl

ester)
M. tuberculosis MIC: 0.25 µg/mL [2]

Benzohydrazide
4-Nitro-N'-

(benzylidene)

S. aureus

(MRSA)
MIC: 32 µg/mL [3]

Benzoic Acid 4-Nitro
Jack Bean

Urease : ~1.5 mM [4]

Thiourea Hybrid
4-Nitrobenzoyl-

thiourea
Urease : 21.5 µM [5]

Mechanistic Pathway: Nitro-Activation in
Mycobacteria
The selectivity of nitrobenzoic acids for M. tuberculosis relies on the specific activation by the

-dependent nitroreductase (Ddn).
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Caption: Activation pathway of nitrobenzoic prodrugs by mycobacterial nitroreductase Ddn

leading to DprE1 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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